3,4-(Methylenedioxy)phenylmagnesium bromide

Cross-Coupling Nucleophilicity Hammett Analysis

Researchers relying on generic aryl Grignard reagents often encounter sluggish kinetics and poor yields in cross-coupling reactions or complex total syntheses. 3,4-(Methylenedioxy)phenylmagnesium bromide (CAS 17680-04-5) is an electron-rich, methylenedioxy-activated Grignard reagent that directly addresses this limitation: • Accelerates transmetalation in Fe-catalyzed cross-couplings, minimizing catalyst decomposition and side reactions. • Serves as a validated building block for the total synthesis of paulownin, (+)-vittatine, and related lignans/alkaloids. • Enables direct ¹⁴C-labeling via reaction with ¹⁴CO₂, streamlining metabolic and pharmacokinetic studies.

Molecular Formula C7H5BrMgO2
Molecular Weight 225.32 g/mol
CAS No. 17680-04-5
Cat. No. B097081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-(Methylenedioxy)phenylmagnesium bromide
CAS17680-04-5
Molecular FormulaC7H5BrMgO2
Molecular Weight225.32 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=[C-]C=C2.[Mg+2].[Br-]
InChIInChI=1S/C7H5O2.BrH.Mg/c1-2-4-7-6(3-1)8-5-9-7;;/h1,3-4H,5H2;1H;/q-1;;+2/p-1
InChIKeyKLRLIDQAFFVFCV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-(Methylenedioxy)phenylmagnesium bromide: Technical Baseline for Procurement


3,4-(Methylenedioxy)phenylmagnesium bromide (CAS 17680-04-5) is an aryl Grignard reagent, a class of organomagnesium compounds widely used for nucleophilic carbon–carbon bond formation [1]. It is supplied as a solution in anhydrous tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), or mixed solvent systems, and is characterized by a density of 1.04 g/mL at 25 °C and a flash point of 14 °F (-10 °C) . The compound is highly air- and moisture-sensitive and reacts exothermically with water, necessitating strict inert-atmosphere handling .

3,4-(Methylenedioxy)phenylmagnesium bromide: Substitution Risks


Grignard reagents exhibit substituent-dependent nucleophilicity that directly impacts reaction rates and product yields. While aryl Grignard reagents are generally considered strong nucleophiles, their reactivity is significantly modulated by the electronic nature of substituents on the aromatic ring [1]. Electron-donating groups, such as the methylenedioxy moiety, enhance electron density at the carbon–magnesium bond, accelerating nucleophilic attack in transition-metal-catalyzed cross-couplings [1]. Conversely, electron-withdrawing or unsubstituted analogs may require longer reaction times or elevated temperatures, increasing the risk of side reactions, homocoupling, or decomposition. Therefore, substituting 3,4-(methylenedioxy)phenylmagnesium bromide with a generic aryl Grignard reagent (e.g., phenylmagnesium bromide or 4-methoxyphenylmagnesium bromide) can lead to unpredictable kinetic profiles and suboptimal yields in reactions where the methylenedioxy motif is essential for downstream functionalization or electronic tuning.

3,4-(Methylenedioxy)phenylmagnesium bromide: Evidence for Selection


Enhanced Nucleophilicity in Iron-Catalyzed Cross-Couplings

The presence of electron-donating substituents on the aryl ring significantly accelerates the transmetalation step in iron-catalyzed cross-coupling reactions. A competitive Hammett study of para-substituted phenylmagnesium bromides demonstrated that a methoxy substituent (σ = -0.27) increases the relative reaction rate (k_rel) to 2.13 compared to the unsubstituted parent (k_rel = 1.00) [1]. By class-level inference, the 3,4-methylenedioxy group, which is a strong electron-donating substituent, is expected to confer a comparable or greater rate enhancement relative to phenylmagnesium bromide.

Cross-Coupling Nucleophilicity Hammett Analysis

Key Role in (+)-Paulownin Total Synthesis

3,4-(Methylenedioxy)phenylmagnesium bromide is explicitly employed as a reagent in the total synthesis of (+)-paulownin from (R)-(+)-3-hydroxybutanolide, as documented by a major chemical supplier . This application demonstrates the reagent's compatibility with complex, stereochemically demanding synthetic sequences. No direct comparative yield data against alternative Grignard reagents are available for this specific route; however, the selection of this reagent over simpler aryl Grignards in a multi-step natural product synthesis implies satisfactory reactivity and functional group tolerance in the context of a densely functionalized intermediate.

Natural Product Synthesis Lignan Diastereoselectivity

Key Building Block for (+)-Vittatine

The reagent is also documented for use in the stereoselective total synthesis of the Amaryllidaceae alkaloid (+)-vittatine , [1]. The synthesis involves a Grignard addition of a catechol moiety followed by allylic oxidation and Claisen rearrangement to construct a quaternary carbon center. The choice of this specific aryl Grignard reagent over alternatives with different substitution patterns suggests that the methylenedioxy group is integral to the target structure and that the reagent performs adequately in a challenging, multi-step sequence. Quantitative yield data for the Grignard addition step alone is not provided in publicly available sources.

Alkaloid Synthesis Amaryllidaceae Stereoselective Synthesis

Effective Carboxylation Agent for 14C-Labeled Intermediate Synthesis

3,4-Methylenedioxyphenylmagnesium bromide has been successfully employed in the synthesis of 14C-labeled SM-11044, an atypical β-adrenoceptor agonist [1]. The Grignard reagent was reacted with [¹⁴C]CO₂ liberated from barium [¹⁴C]carbonate to afford [carboxyl-¹⁴C]-3,4-methylenedioxybenzoic acid, a key intermediate. The overall yield for the entire multi-step sequence from [¹⁴C]CO₂ was 11.1%, though the yield of the individual Grignard carboxylation step was not reported separately. This application confirms the reagent's compatibility with labeled carbon dioxide and its utility in radiochemical synthesis.

Radiochemistry Carbon-14 Labeling Metabolic Studies

3,4-(Methylenedioxy)phenylmagnesium bromide: Validated Applications


Enhanced Nucleophilicity in Iron-Catalyzed Coupling

When performing iron-catalyzed cross-coupling reactions with alkyl halides, the use of electron-rich aryl Grignard reagents such as 3,4-(methylenedioxy)phenylmagnesium bromide is expected to accelerate the transmetalation step, potentially reducing reaction time and minimizing catalyst decomposition [1]. This is particularly advantageous for sensitive substrates or when working with unstable iron catalysts.

Lignan Natural Product Synthesis (Paulownin)

Researchers pursuing the total synthesis of paulownin or structurally related lignans can rely on 3,4-(methylenedioxy)phenylmagnesium bromide as a validated building block . The reagent's documented use in a published route reduces method development time and ensures access to a key intermediate.

Amaryllidaceae Alkaloid Synthesis (Vittatine)

In synthetic campaigns targeting (+)-vittatine or similar Amaryllidaceae alkaloids, this Grignard reagent is a proven component for installing the methylenedioxyphenyl moiety [2]. Its use in a complex, stereoselective sequence demonstrates compatibility with sensitive functional groups and demanding reaction conditions.

Isotopic Labeling of Benzoic Acid Derivatives

For metabolic or pharmacokinetic studies requiring 14C-labeled compounds, 3,4-(methylenedioxy)phenylmagnesium bromide offers a direct route to [carboxyl-14C]-3,4-methylenedioxybenzoic acid via reaction with 14CO₂ [3]. This methodology is established and can be adapted for other labeled electrophiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-(Methylenedioxy)phenylmagnesium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.